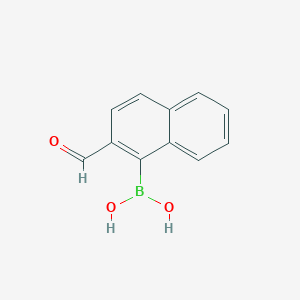
(2-Formylnaphthalen-1-yl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Formylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. (2-Formylnaphthalen-1-yl)boronic acid is particularly notable for its role in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (2-Formylnaphthalen-1-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Another method involves the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters, which are derived from boric acid through dehydration with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Formylnaphthalen-1-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to a borane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The Suzuki-Miyaura coupling typically uses a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Formylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Formylnaphthalen-1-yl)boronic acid in the Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide, resulting in the formation of a palladium-carbon bond.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new palladium-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the final product is released.
Vergleich Mit ähnlichen Verbindungen
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
- Phenylboronic Acid
Comparison: (2-Formylnaphthalen-1-yl)boronic acid is unique due to its naphthalene ring structure, which provides distinct electronic properties compared to phenylboronic acids. This structural difference can influence its reactivity and the types of products formed in reactions .
Eigenschaften
Molekularformel |
C11H9BO3 |
|---|---|
Molekulargewicht |
200.00 g/mol |
IUPAC-Name |
(2-formylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H9BO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7,14-15H |
InChI-Schlüssel |
SWFSVDQSQGSFGY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC2=CC=CC=C12)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


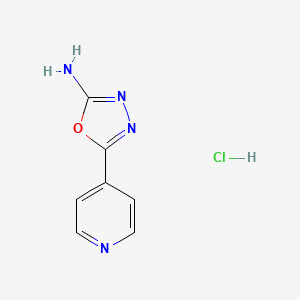

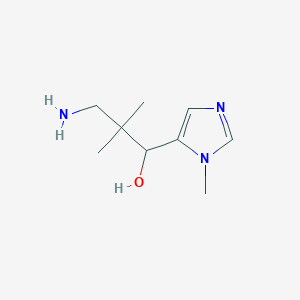
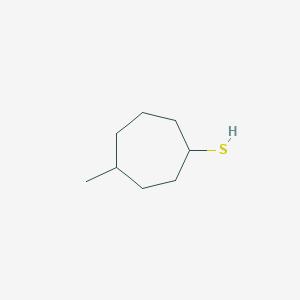
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)
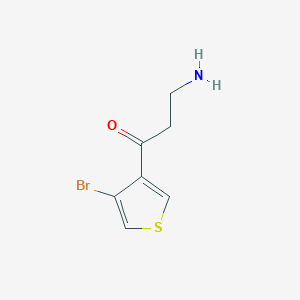
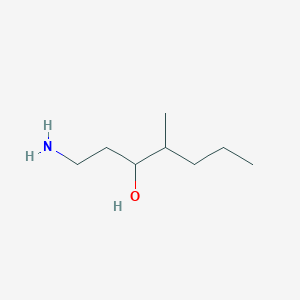

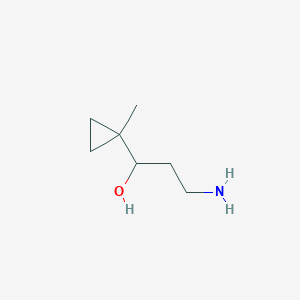
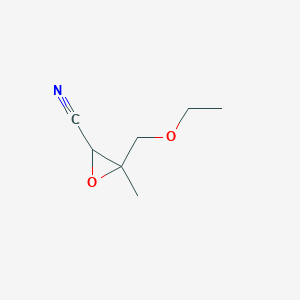
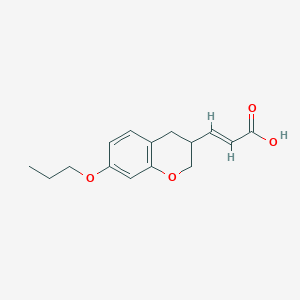
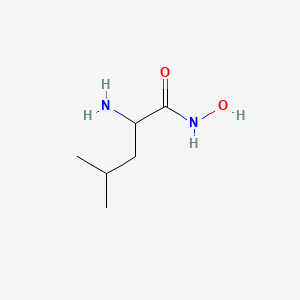
![N-{2-[2-(aminomethyl)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13173963.png)
![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
